

Initial Studies on SSGJ-707 Efficacy: A Technical Overview

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Compound of Interest

Compound Name: CG-707

Cat. No.: B13441327

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Note on Nomenclature: The initial query referenced "**CG-707**." However, extensive research has revealed that the relevant investigational drug, a bispecific antibody targeting PD-1 and VEGF, is consistently identified in scientific literature and clinical trial registries as SSGJ-707. This document will proceed with the identifier SSGJ-707.

Introduction

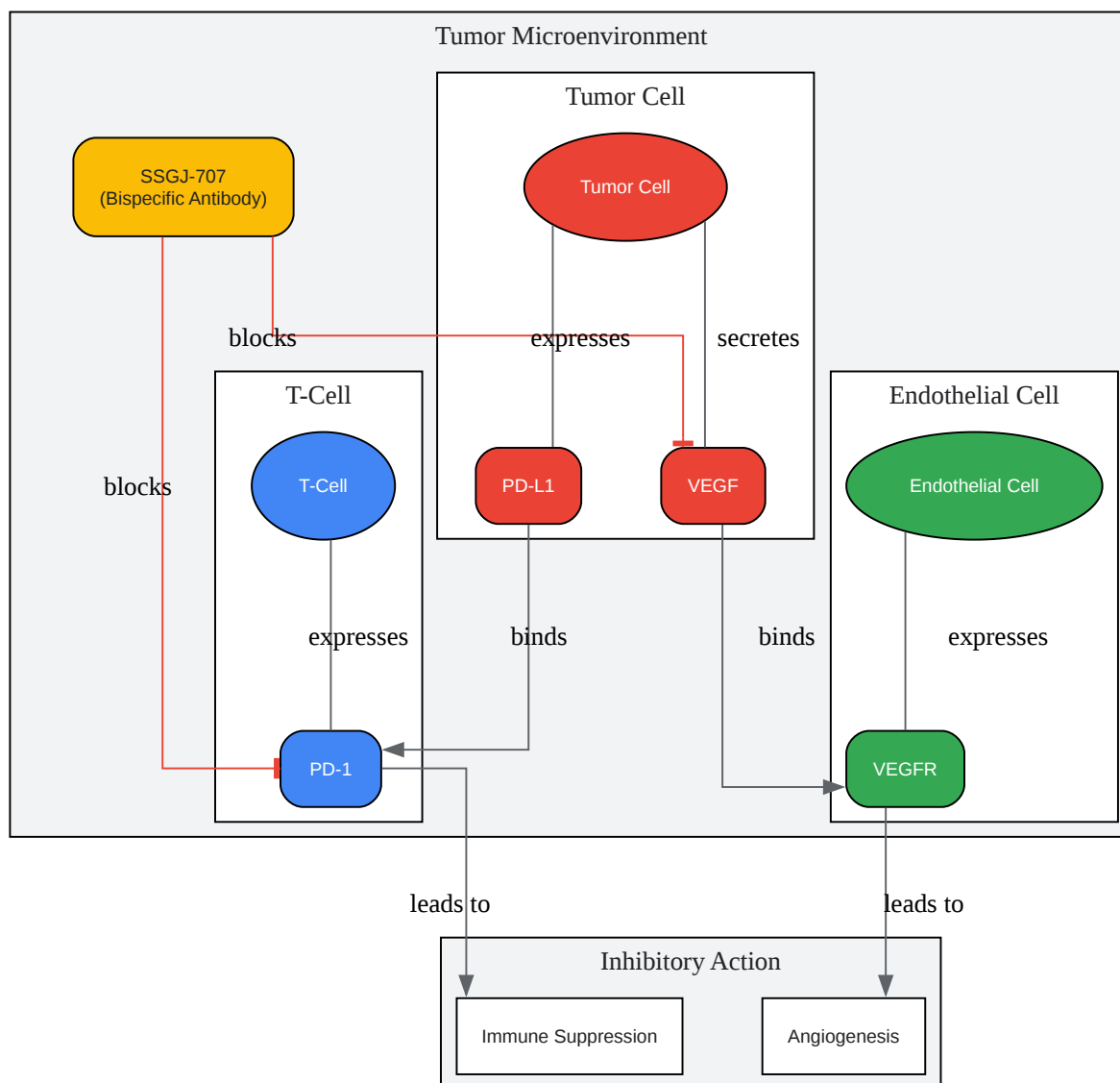
SSGJ-707 is a recombinant humanized bispecific antibody engineered to simultaneously target human programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). [1][2] This dual-targeting mechanism is designed to offer a synergistic anti-tumor effect by concurrently inhibiting tumor-induced immunosuppression and angiogenesis. Initial clinical studies have focused on its application in advanced non-small cell lung cancer (NSCLC), with ongoing investigations in other solid tumors.[3] This technical guide summarizes the initial efficacy data, outlines the experimental protocols from key studies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Dual Blockade of PD-1 and VEGF

SSGJ-707's therapeutic hypothesis is based on the combined effects of immune checkpoint inhibition and anti-angiogenesis. By binding to PD-1 on T-cells, it blocks the interaction with its ligand PD-L1, which is often overexpressed on tumor cells, thereby preventing T-cell inactivation and promoting an anti-tumor immune response. Concurrently, by sequestering

VEGF, SSGJ-707 inhibits the signaling cascade that leads to the formation of new blood vessels, which are crucial for tumor growth and metastasis. A key preclinical finding indicates that in the presence of VEGF, SSGJ-707's affinity for PD-1 is significantly increased.^{[1][2][4]}

Below is a diagram illustrating the dual signaling pathways targeted by SSGJ-707.



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Diagram 1: Dual targeting of PD-1 and VEGF by SSGJ-707.

Preclinical Efficacy Evaluation

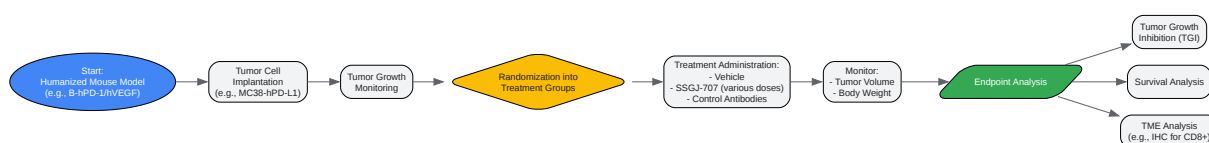
While detailed public data from the preclinical studies of SSGJ-707 is limited, the evaluation of such a bispecific antibody typically involves a series of in vitro and in vivo assays to characterize its binding, potency, and anti-tumor activity.

Experimental Protocols (Inferred)

- Binding Affinity Assays:
 - Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (Kon, Koff) and affinity (KD) of SSGJ-707 to human and murine PD-1 and VEGF-A.
 - Objective: To quantify the binding strength and specificity of each arm of the bispecific antibody to its respective target. A key finding for SSGJ-707 is that its affinity for PD-1 is reportedly enhanced in the presence of VEGF.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- In Vitro Functional Assays:
 - PD-1/PD-L1 Blockade Assay: A cell-based reporter assay where co-culture of PD-1-expressing effector cells (e.g., Jurkat-NFAT reporter T-cells) with PD-L1-expressing target cells is used. The ability of SSGJ-707 to block the PD-1/PD-L1 interaction and restore signaling (e.g., luciferase expression) would be measured to determine its EC50.[\[5\]](#)[\[6\]](#)
 - VEGF Inhibition Assay: Human Umbilical Vein Endothelial Cell (HUVEC) proliferation or migration assays are standard. HUVECs are stimulated with recombinant human VEGF in the presence of varying concentrations of SSGJ-707. The inhibition of proliferation (measured by assays like CCK-8) or migration would be quantified to determine the IC50.[\[5\]](#)[\[6\]](#)
 - Cytokine Release Assay: Peripheral Blood Mononuclear Cells (PBMCs) co-cultured with tumor cells in the presence of SSGJ-707. The supernatant is analyzed for the release of pro-inflammatory cytokines like IFN- γ and IL-2 using ELISA or multiplex assays, indicating T-cell activation.[\[5\]](#)
- In Vivo Efficacy Studies:

- Animal Models: Syngeneic tumor models in humanized mice (e.g., expressing human PD-1 and/or human VEGF) are often used. For instance, MC38 colon cancer cells engineered to express human PD-L1 could be implanted in mice expressing human PD-1 and VEGF. [7]
- Method: Once tumors are established, mice are treated with SSGJ-707, vehicle control, and potentially monospecific anti-PD-1 and anti-VEGF antibodies as comparators. Tumor volume and body weight are measured regularly.
- Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include analysis of the tumor microenvironment (e.g., CD8+ T-cell infiltration) and survival. Similar bispecific antibodies have demonstrated TGI ranging from 70% to over 90% in such models.[8][9]

Below is a diagram representing a typical experimental workflow for preclinical in vivo evaluation.



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Diagram 2: Workflow for in vivo preclinical efficacy testing.

Clinical Efficacy: Phase II Monotherapy in NSCLC

Initial efficacy data for SSGJ-707 comes from a Phase II, single-arm study (NCT06361927) in treatment-naïve patients with advanced NSCLC and PD-L1 expression $\geq 1\%$. [1]

Experimental Protocol

- **Study Design:** An open-label, single-group assignment study to evaluate the efficacy and safety of SSGJ-707 monotherapy.[\[10\]](#)
- **Patient Population:** Treatment-naïve adults with locally advanced or metastatic NSCLC, without actionable genomic alterations, and with PD-L1 expression (Tumor Proportion Score [TPS]) of 1% or greater.[\[1\]](#)
- **Treatment Regimen:** Patients received SSGJ-707 intravenously every 3 weeks (Q3W) at doses of 5 mg/kg, 10 mg/kg, 20 mg/kg, or 30 mg/kg until disease progression or unacceptable toxicity.[\[1\]](#)
- **Efficacy Assessment:** Tumor assessments were performed by investigators every 6 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[\[1\]](#)

Efficacy Data

The following tables summarize the key efficacy results from this Phase II study as of the data cutoff on January 10, 2025.[\[1\]](#)

Table 1: Overall Response by Dose in Efficacy-Evaluable Patients (n=76)

Dose (Q3W)	Number of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)
5 mg/kg	27	29.6% (8/27)	85.2% (23/27)
10 mg/kg	34	61.8% (21/34)	97.1% (33/34)
20 mg/kg	11	54.5% (6/11)	90.9% (10/11)
30 mg/kg	4	25.0% (1/4)	75.0% (3/4)

Data from ASCO Abstract.[\[1\]](#)

Table 2: Efficacy of SSGJ-707 at 10 mg/kg Q3W in Patient Subgroups

Subgroup	Number of Patients	Objective Response Rate (ORR)
Histology		
Non-Squamous	22	54.5% (12/22)
Squamous	12	75.0% (9/12)
PD-L1 Expression		
TPS 1%-49%	21	57.0% (12/21)
TPS ≥50%	13	69.0% (9/13)

Data from ASCO Abstract.[\[1\]](#)

Table 3: Efficacy in Patients at 10 mg/kg with at Least Two Evaluations (n=25)

Metric	Result
Objective Response Rate (ORR)	72.0% (18/25)
Disease Control Rate (DCR)	100% (25/25)

Data from ASCO Abstract.[\[1\]](#)

Safety and Tolerability

Across all 83 patients, 78.3% experienced treatment-related adverse events (TRAEs). Grade ≥3 TRAEs were reported in 24.1% of patients. The most common TRAEs included hypercholesterolemia (18.1%), hypertriglyceridemia (18.1%), and increases in alanine aminotransferase (15.7%) and aspartate aminotransferase (15.7%). TRAEs leading to treatment discontinuation occurred in 6% of patients.[\[1\]](#)[\[2\]](#)

Conclusion

Initial studies of the bispecific antibody SSGJ-707 demonstrate a promising efficacy profile in treatment-naïve, PD-L1-positive advanced NSCLC. The dual-targeting of PD-1 and VEGF appears to yield substantial anti-tumor activity, particularly at the 10 mg/kg Q3W dose, with

high objective response and disease control rates. The safety profile is considered manageable. These initial findings support the continued development of SSGJ-707, both as a monotherapy and in combination with other agents, for the treatment of solid tumors.

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References

- 1. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. pfizer.com [pfizer.com]
- 4. ASCO 2025 – 3SBio reveals what Pfizer got for its \$1.25bn | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. biocytogen.com [biocytogen.com]
- 8. Immuneonco's IMM-2510 shows promise for solid tumors | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]
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